Val-Ser

Prodrug Design Oral Bioavailability Antiviral

Val-Ser (CAS 13588-94-8), also known as L-valyl-L-serine, is a naturally occurring dipeptide comprised of L-valine and L-serine residues. It functions as an endogenous metabolite in protein catabolism pathways and is recognized in authoritative databases such as ChEBI (CHEBI:75021).

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
CAS No. 13588-94-8
Cat. No. B083905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Ser
CAS13588-94-8
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)O)N
InChIInChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
InChIKeySTTYIMSDIYISRG-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Val-Ser (CAS 13588-94-8) for Research and Industrial Procurement: A Quantitative Evidence-Based Guide to Differentiation


Val-Ser (CAS 13588-94-8), also known as L-valyl-L-serine, is a naturally occurring dipeptide comprised of L-valine and L-serine residues. It functions as an endogenous metabolite in protein catabolism pathways and is recognized in authoritative databases such as ChEBI (CHEBI:75021) [1]. Val-Ser is ubiquitously found in nature as one of approximately 400 possible dipeptides arising from incomplete protein degradation [2]. Its amphoteric nature, characterized by a predicted pKa of 2.96±0.10 and a melting point exceeding 220°C (decomposition), defines its fundamental physical properties .

Why Generic Dipeptide Substitution Cannot Be Assumed: The Case for Val-Ser in Prodrug Design and Cellular Assays


The sequence-specific physicochemical and biological properties of dipeptides preclude their interchangeable use, even among closely related analogs. The N-terminal valine residue in Val-Ser confers a bulky, β-branched hydrophobic character absent in smaller analogs like Ala-Ser or Gly-Ser. This structural distinction directly impacts enzymatic recognition, transport kinetics, and self-assembly behavior [1]. As a result, Val-Ser exhibits functional selectivity in biological systems that cannot be replicated by other dipeptides, and its unique performance in applications such as prodrug design and melanogenesis assays underscores the necessity for its specific procurement over generic alternatives [2].

Quantitative Evidence Guide: Verifiable Differentiation of Val-Ser Against Analogs and Alternatives


Val-Ser vs. Ala-Ser Prodrugs: 15-Fold Superior Oral Bioavailability in Rat Model

In a study comparing dipeptide prodrugs of cidofovir, the Val-Ser-CO2H prodrug (compound 7) demonstrated a 15-fold increase in total cidofovir species in rat plasma following oral administration, whereas the corresponding Ala-Ser analog (compound 6) showed no significant improvement over the parent drug [1]. This indicates that the Val-Ser motif is superior to Ala-Ser for enhancing the oral bioavailability of this antiviral agent [1].

Prodrug Design Oral Bioavailability Antiviral Cidofovir hPEPT1

Val-Ser (VS) vs. Pro-Ser (PS) in Melanogenesis: Distinct ERK Phosphorylation Mechanism Confirmed

In Mel-Ab cells, Val-Ser (VS) and Pro-Ser (PS) both significantly inhibited melanin synthesis in a concentration-dependent manner; however, neither directly inhibited tyrosinase in a cell-free system [1]. Instead, both dipeptides induced ERK phosphorylation, leading to down-regulation of MITF and tyrosinase expression, with no effect on CREB phosphorylation [1]. This shared, non-competitive mechanism distinguishes them from other dipeptides that may act via different pathways.

Melanogenesis Tyrosinase ERK MITF Skin Whitening

Val-Ser-cHPMPC Prodrug Activation: kcat 3-Fold Higher Than Val-pNA

The prodrug Val-Ser-cyclic HPMPC (Val-Ser-cHPMPC) is activated by puromycin-sensitive aminopeptidase via cleavage of the N-terminal valine [1]. Kinetic analysis revealed that the kcat for Val-Ser-cHPMPC was approximately 3-fold higher than that for the model substrate Val-pNA [1]. This indicates that the leaving group (the Ser-cHPMPC moiety) significantly influences the rate of enzymatic hydrolysis.

Prodrug Activation Puromycin-Sensitive Aminopeptidase Enzyme Kinetics kcat

Val-Ser Forms Nanotubes in TFE: A Property Not Reported for Gly-Ser or Ala-Ser

Val-Ser has been reported to form nanotubes in the presence of trifluoroethanol (TFE) . This self-assembly property is not reported for the simpler dipeptides Gly-Ser or Ala-Ser under similar conditions, and is likely attributable to the increased hydrophobicity and β-branching of the valine residue, which promotes ordered aggregation.

Self-Assembly Nanotubes Peptide Nanomaterials Supramolecular Chemistry

Optimal Research and Industrial Application Scenarios for Val-Ser (CAS 13588-94-8)


Development of Orally Bioavailable Peptidomimetic Prodrugs

Val-Ser is a premier dipeptide promoiety for enhancing the oral bioavailability of poorly absorbed drugs like cidofovir. Studies have demonstrated an 8-15 fold increase in oral bioavailability in rodent models [1] and a 15-fold increase in plasma drug levels for a Val-Ser prodrug over the parent compound [2]. This makes Val-Ser an essential tool for medicinal chemists designing next-generation oral antiviral and anticancer agents that target the hPEPT1 transporter pathway [3].

Investigating Melanogenesis and ERK-Dependent Signaling Pathways

Val-Ser is a validated and specific tool for studying melanin synthesis regulation in melanocytes. It operates through a defined mechanism—induction of ERK phosphorylation leading to MITF and tyrosinase down-regulation—without directly inhibiting the tyrosinase enzyme [4]. This allows researchers to selectively probe ERK-dependent pathways in pigmentation biology and screen for novel skin-whitening agents that modulate this specific signaling node [4].

Design of Self-Assembling Peptide Nanomaterials

The ability of Val-Ser to self-assemble into nanotubes in the presence of trifluoroethanol positions it as a unique building block for bottom-up nanofabrication . Researchers in materials science can leverage this property to create novel nanostructures where the β-branched valine residue dictates assembly morphology, enabling the development of peptide-based templates, sensors, or drug delivery vehicles with tunable architectures .

Fundamental Studies of Dipeptide Metabolism and Enzyme Specificity

As a naturally occurring metabolite, Val-Ser serves as an ideal substrate for studying dipeptide catabolism, particularly the substrate specificity of enzymes like puromycin-sensitive aminopeptidase. Its kinetic advantage over simpler Val conjugates (3-fold higher kcat) provides a robust assay system for characterizing aminopeptidase activity and for screening potential enzyme inhibitors [5].

Technical Documentation Hub

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38 linked technical documents
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